N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide is an organic compound with a complex structure, featuring a cyclopropyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.
Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound, possibly using an oxidizing agent such as osmium tetroxide.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the acetamide: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the acetamide group to an amine using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: PCC, KMnO₄ (Potassium permanganate).
Reducing agents: LiAlH₄ (Lithium aluminum hydride), NaBH₄ (Sodium borohydride).
Bases: Pyridine, NaOH (Sodium hydroxide).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features that may interact with biological targets.
- Investigated for its pharmacological properties, including potential anti-inflammatory or analgesic effects.
Industry:
- Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropyl and hydroxy groups could play a role in binding to active sites or influencing the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
N-(2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide: Similar structure but without the phenyl group, potentially altering its chemical properties.
Uniqueness:
- The presence of the cyclopropyl group in N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide adds strain to the molecule, which can influence its reactivity and interactions with other molecules.
- The combination of hydroxy, phenyl, and methoxy groups provides a unique set of functional groups that can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-18-9-5-6-15(12-18)13-19(22)21-14-20(23,17-10-11-17)16-7-3-2-4-8-16/h2-9,12,17,23H,10-11,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNSJFOTFWMPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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